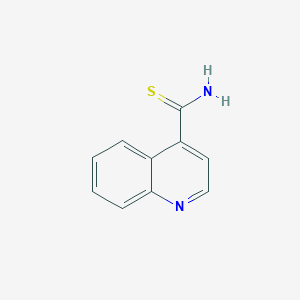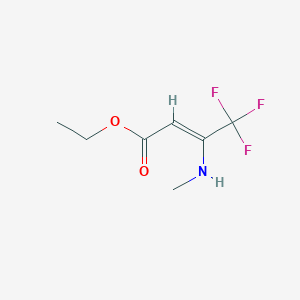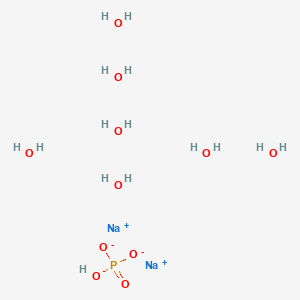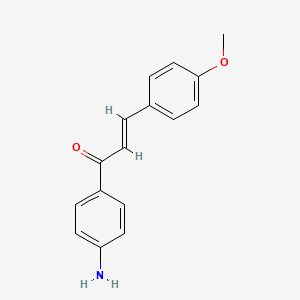
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one (6-MPDI) is a synthetic compound that has been studied for a variety of applications, including research, drug development, and laboratory experiments. 6-MPDI is a member of the dihydroisoquinolinone family, which is comprised of compounds that have a wide range of biological activities. 6-MPDI has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-fungal agent, as well as its potential to act as a neuroprotective agent, among other uses.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be synthesized through reactions involving N-[2-(4-methoxyphenyl)ethyl]benzamides and phosphorus pentoxide or phosphoryl chloride, resulting in both normal and abnormal Bischler–Napieralski reaction products. This synthesis method is significant for understanding the reaction mechanism of such compounds (Doi, Shirai, & Sato, 1997).
- Another study focused on synthesizing a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, which involved several steps including allyl etherification, Claisen rearrangement, and oxidation. This research highlights the potential for developing novel synthetic routes for related compounds (Chen Zhan-guo, 2008).
Biological and Medicinal Research
- A study identified a new alkaloid, 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, from the seeds of Nigella glandulifera. This discovery adds to the understanding of rare isoquinolinone alkaloids and their potential biological significance (Guo et al., 2017).
- Another research explored the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, emphasizing the role of the structural elements in such compounds for potential medicinal applications (Gastpar et al., 1998).
Crystal Structure and Physical Properties
- The crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline were studied, revealing the role of fluorine in molecular interactions and packing features in the crystalline lattice. This research provides insights into the structural aspects of such compounds (Choudhury & Row, 2006).
Application in Drug Design and Development
- Research on 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors highlights the potential of these compounds in developing new drugs for cancer treatment. This study demonstrates the importance of structural modifications for enhancing biological activity (Kang et al., 2013).
properties
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-12(11-14)9-10-17(16(15)18)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLRPHFGDWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

